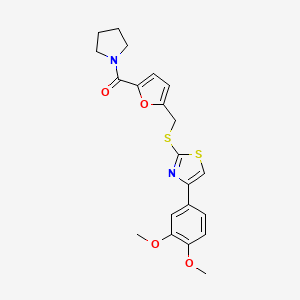

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

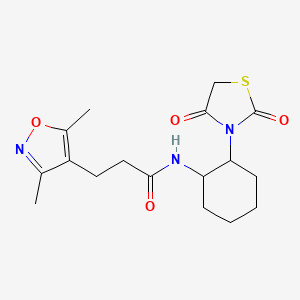

The synthesis of thiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds2. However, without specific information on the compound(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom1. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution1.

Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. However, without specific information on the compound(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes1. They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.21.

Wissenschaftliche Forschungsanwendungen

Compound Synthesis and Characterization

A compound closely related to the specified chemical, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using commercial reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes. This derivative was characterized through IR, 1H, 13C-NMR, and X-ray diffraction data, displaying therapeutic properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Biological Activity and Docking Studies

Novel Pyrazoline derivatives, including those with structures similar to the compound , were synthesized using microwave irradiation methods. These compounds were characterized and evaluated for their antiinflammatory and antibacterial activities. Some compounds, such as 4b and 4e, exhibited high in vivo antiinflammatory activity. Molecular docking results indicated potential benefits of these compounds as templates for antiinflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Structural Analysis and DFT Study

Compounds with structural similarities, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, were synthesized and confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values. The conformational analysis revealed that molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives containing pyrazole moieties, similar in structure to the queried compound, were synthesized and characterized. These compounds exhibited moderate antibacterial and antioxidant activities. The synthesized compounds were further analyzed using DFT and molecular docking analysis to understand their biological activities (Lynda, 2021).

Safety And Hazards

Zukünftige Richtungen

Thiazoles and their derivatives continue to be an active area of research due to their diverse biological activities1. Future research may focus on the design and development of new thiazole derivatives with improved properties and lesser side effects1.

Eigenschaften

IUPAC Name |

[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-25-17-7-5-14(11-19(17)26-2)16-13-29-21(22-16)28-12-15-6-8-18(27-15)20(24)23-9-3-4-10-23/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZLPSRKVJRBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)

![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)

![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)

![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)